molecular formula C9H10FIO2 B8160140 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene

2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene

Cat. No.: B8160140
M. Wt: 296.08 g/mol
InChI Key: RVDJGQRKYVSXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene: is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, substituted with fluorine, iodine, and a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluoro-4-iodophenol.

    Etherification: The phenol group is etherified using 2-methoxyethanol in the presence of a base like potassium carbonate. This step introduces the methoxyethoxy group.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as distillation and high-performance liquid chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine and iodine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methoxyethoxy group can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents replacing the iodine or fluorine atoms.

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxyethoxy group.

    Reduction: Formation of 2-Fluoro-4-hydroxy-1-(2-methoxyethoxy)benzene.

Scientific Research Applications

Chemistry: 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzene derivatives on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways, particularly those involving halogenated aromatic compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity to these targets, leading to specific biological effects. The methoxyethoxy group contributes to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    2-Fluoro-4-iodophenol: Lacks the methoxyethoxy group, making it less soluble and bioavailable.

    2-Fluoro-4-iodoanisole: Contains a methoxy group instead of a methoxyethoxy group, resulting in different chemical properties.

    2-Fluoro-4-iodotoluene: Has a methyl group instead of a methoxyethoxy group, affecting its reactivity and applications.

Uniqueness: 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene is unique due to the combination of fluorine, iodine, and methoxyethoxy substituents. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-fluoro-4-iodo-1-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJGQRKYVSXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.